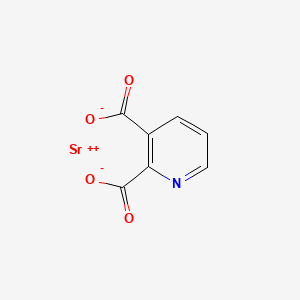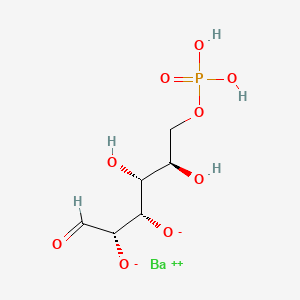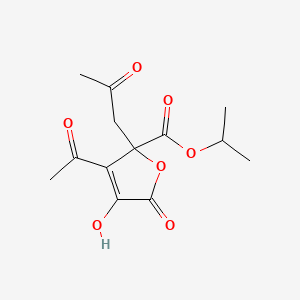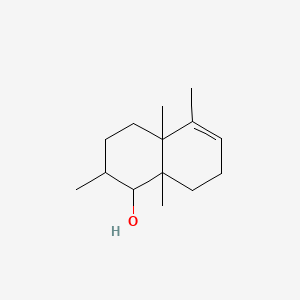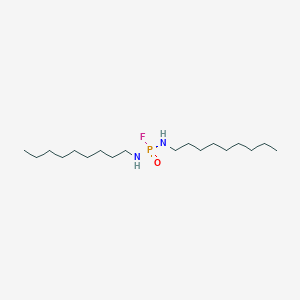
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₆H₁₅NNa₂O₆P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes two phosphonate groups connected by a butylimino bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Butylamine with Formaldehyde: Butylamine reacts with formaldehyde to form a Schiff base intermediate.
Addition of Phosphorous Acid: The Schiff base intermediate reacts with phosphorous acid to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yields and purity of the final product. The use of automated systems and continuous monitoring ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides.
科学的研究の応用
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound binds to metal ions and enzymes, affecting their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes.
類似化合物との比較
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate can be compared with other similar compounds, such as:
- Disodium dihydrogen ((ethylimino)bis(methylene))bisphosphonate
- Disodium dihydrogen ((propylimino)bis(methylene))bisphosphonate
These compounds share similar structures but differ in the length and nature of the alkyl chain. The unique butylimino bridge in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
94199-77-6 |
|---|---|
分子式 |
C6H15NNa2O6P2 |
分子量 |
305.11 g/mol |
IUPAC名 |
disodium;[butyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H17NO6P2.2Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
InChIキー |
HCVBBTGJOXHHQO-UHFFFAOYSA-L |
正規SMILES |
CCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)
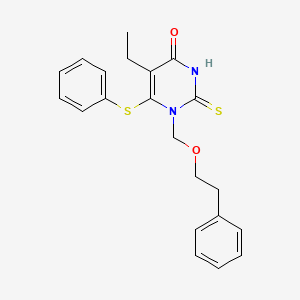
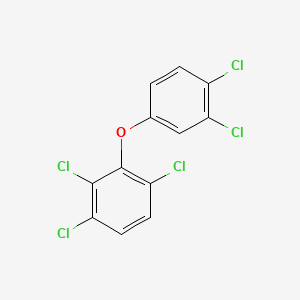
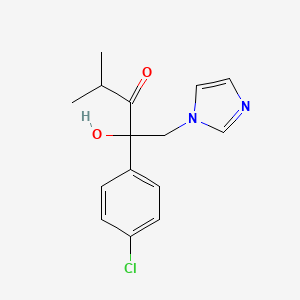

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
